Biotin-PEG3-CH2COOH

Übersicht

Beschreibung

Biotin-PEG3-CH2COOH is a compound that belongs to the class of polyethylene glycol (PEG) linkers. It is commonly used in the synthesis of proteolysis-targeting chimeras (PROTACs), which are molecules designed to selectively degrade target proteins by leveraging the ubiquitin-proteasome system within cells . The compound consists of a biotin moiety, a PEG spacer, and a carboxylic acid functional group, making it highly versatile for various biochemical applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Biotin-PEG3-CH2COOH typically involves the conjugation of biotin with a PEG spacer and a carboxylic acid group. The process generally includes the following steps:

Activation of Biotin: Biotin is first activated using a coupling reagent such as N-hydroxysuccinimide (NHS) to form biotin-NHS ester.

PEG Spacer Attachment: The activated biotin is then reacted with a PEG spacer that has a terminal amine group, forming a biotin-PEG intermediate.

Carboxylation: The biotin-PEG intermediate is further reacted with a carboxylating agent to introduce the carboxylic acid functional group, resulting in this compound

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Activation: Large quantities of biotin are activated using NHS or similar reagents.

Continuous Flow Reactors: The activated biotin is fed into continuous flow reactors where it reacts with PEG spacers and carboxylating agents under controlled conditions.

Purification: The final product is purified using techniques such as chromatography to ensure high purity and yield

Analyse Chemischer Reaktionen

Types of Reactions: Biotin-PEG3-CH2COOH undergoes various chemical reactions, including:

Substitution Reactions: The carboxylic acid group can participate in substitution reactions with amines to form amide bonds.

Conjugation Reactions: The biotin moiety can conjugate with avidin or streptavidin proteins, forming strong non-covalent bonds

Common Reagents and Conditions:

N-Hydroxysuccinimide (NHS): Used for activating biotin.

Carbodiimides (e.g., EDC): Used for coupling carboxylic acids with amines.

Avidin/Streptavidin: Used for biotin conjugation reactions

Major Products:

Amide Derivatives: Formed from reactions with amines.

Biotinylated Proteins: Formed from conjugation with avidin or streptavidin

Wissenschaftliche Forschungsanwendungen

Bioconjugation and Targeted Delivery

Biotin-PEG3-CH2COOH is primarily utilized in bioconjugation processes, where it serves as an affinity label for proteins. The biotin group can bind strongly to avidin or streptavidin, which are commonly used in various assays and purification techniques. This property is exploited for:

- Targeted drug delivery : By conjugating therapeutic agents to this compound, researchers can enhance the specificity of drug delivery systems. The strong interaction between biotin and avidin allows for targeted accumulation of drugs at specific sites within the body, improving therapeutic efficacy while minimizing side effects.

- Protein labeling : The compound can be used to label proteins for detection and analysis in various assays, including Western blots and ELISAs. This application is crucial for studying protein interactions and dynamics in cellular environments.

Nanotechnology

In nanotechnology, this compound plays a vital role in the development of nanoscale materials and devices. Its applications include:

- Nanoparticle functionalization : Biotinylated nanoparticles can be synthesized for use in drug delivery systems, imaging, and diagnostics. The PEG spacer enhances the biocompatibility and circulation time of nanoparticles in biological systems.

- Biosensors : The compound can be integrated into biosensor designs to improve sensitivity and specificity. By attaching biotinylated probes to sensors, researchers can detect target molecules with high precision.

Cell Culture and Assays

This compound is also employed in cell culture applications:

- Cell surface labeling : It can be used to label cell surface proteins, facilitating studies on cell signaling pathways and interactions.

- Assays for protein-protein interactions : The compound aids in the development of assays that measure interactions between proteins within living cells, providing insights into cellular mechanisms.

Drug Development

The compound's ability to enhance solubility and stability makes it valuable in drug formulation:

- Formulation of biopharmaceuticals : this compound can be conjugated with therapeutic peptides or proteins, improving their pharmacokinetic properties by increasing solubility and reducing immunogenicity.

Case Study 1: Targeted Cancer Therapy

A study demonstrated the use of biotinylated nanoparticles conjugated with chemotherapeutic agents for targeted cancer therapy. The nanoparticles showed enhanced uptake in cancer cells expressing avidin-binding sites, leading to improved therapeutic outcomes compared to non-targeted formulations.

Case Study 2: Protein Interaction Studies

In another research project, scientists utilized this compound to label specific proteins within live cells. This facilitated the identification of protein complexes involved in signaling pathways linked to cancer progression, providing new insights into potential therapeutic targets.

Wirkmechanismus

Biotin-PEG3-CH2COOH exerts its effects primarily through its biotin moiety, which binds strongly to avidin or streptavidin proteins. This binding facilitates the targeted delivery of biotinylated molecules to specific sites within cells. In the context of PROTACs, the PEG spacer allows for flexible positioning of the target protein and the E3 ubiquitin ligase, enabling efficient ubiquitination and subsequent proteasomal degradation of the target protein .

Vergleich Mit ähnlichen Verbindungen

Biotin-PEG2-CH2COOH: Similar structure but with a shorter PEG spacer.

Biotin-PEG4-CH2COOH: Similar structure but with a longer PEG spacer

Uniqueness: Biotin-PEG3-CH2COOH offers a balance between flexibility and stability due to its intermediate-length PEG spacer. This makes it particularly suitable for applications requiring precise spatial arrangement of functional groups .

Biologische Aktivität

Biotin-PEG3-CH2COOH, a compound characterized by its biotin moiety linked to a polyethylene glycol (PEG) chain and a carboxylic acid group, has garnered attention in biochemical research due to its potential applications in drug delivery and targeted therapies. This article explores the biological activity of this compound, including its mechanisms of action, applications in research and medicine, and relevant case studies.

Overview of this compound

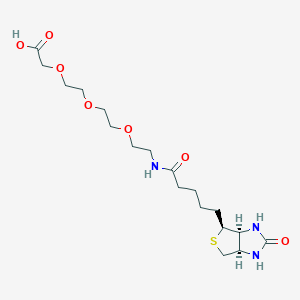

Chemical Structure:

- Molecular Formula: C18H31N3O7S

- CAS Number: 1189560-96-0

- Key Features: The compound consists of a biotin moiety that facilitates binding to avidin or streptavidin, a PEG linker that enhances solubility and biocompatibility, and a carboxylic acid group that can participate in further chemical modifications or conjugations.

This compound functions primarily through its ability to facilitate receptor-mediated endocytosis (RME). The biotin component allows for specific targeting of cells expressing biotin receptors, which is particularly useful in cancer therapy where selective targeting can minimize off-target effects.

Key Mechanisms:

-

Targeted Drug Delivery:

- The biotin moiety binds to streptavidin-coated nanoparticles or drug conjugates, enhancing the specificity of drug delivery to target cells.

-

Enhanced Solubility:

- The PEG linker improves the solubility of hydrophobic drugs, allowing for better bioavailability and distribution within biological systems.

- Cellular Uptake:

Applications in Research and Medicine

This compound is utilized in various applications ranging from drug development to biochemical assays. Its versatility stems from its ability to conjugate with various therapeutic agents and probes.

Applications:

- PROTAC Synthesis:

- Fluorescent Probes:

Case Study 1: Targeted Cancer Therapy

A study demonstrated that biotinylated drug conjugates using this compound showed significant efficacy against breast cancer cell lines. The conjugates were internalized via RME, leading to enhanced cytotoxic effects compared to non-targeted formulations. The study highlighted the importance of the PEG linker in improving solubility and stability of the conjugates .

Case Study 2: Protein Labeling

In another research effort, this compound was employed as part of a strategy to label proteins within living cells. The compound facilitated the selective labeling of target proteins without disrupting cellular functions, demonstrating its utility in proteomics .

Summary of Research Findings

Eigenschaften

IUPAC Name |

2-[2-[2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethoxy]acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H31N3O7S/c22-15(19-5-6-26-7-8-27-9-10-28-11-16(23)24)4-2-1-3-14-17-13(12-29-14)20-18(25)21-17/h13-14,17H,1-12H2,(H,19,22)(H,23,24)(H2,20,21,25)/t13-,14-,17-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZOKSJSRBNCFAS-ZQIUZPCESA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCC(=O)O)NC(=O)N2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCOCCOCCOCC(=O)O)NC(=O)N2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H31N3O7S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.